Maleimido-mono-amide-DOTA-tris (t-Bu ester)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

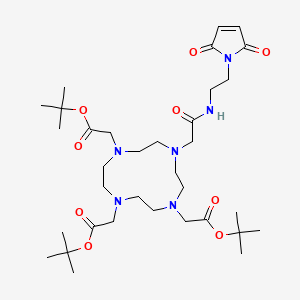

Maleimido-mono-amide-DOTA-tris (t-Bu ester) is a bifunctional chelator. It consists of three functional groups: a cyclic compound known as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), an amide group, and a maleimide group . It is a white or grayish-white powder with a molecular weight of 1034.27g/mol .

Synthesis Analysis

The synthesis of Maleimido-mono-amide-DOTA-tris (t-Bu ester) includes three main steps: (i) the synthesis of DOTA-tris (t-Bu ester), (ii) the introduction of the amide group, and (iii) the connection of the maleimide group . An efficient and cost-effective synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer has been reported .Molecular Structure Analysis

The chemical formula of Maleimido-mono-amide-DOTA-tris (t-Bu ester) is C₃₄H₅₈N₆O₉·HPF₆ . The structure of the compound includes a cyclic compound known as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), an amide group, and a maleimide group .Chemical Reactions Analysis

The free carboxyl group of the reagent can be easily activated using uronium or phosphonium coupling reagents, enabling it to be attached to peptide amino groups . Removal of the t-butyl ester groups from the DOTA occurs during the course of the TFA-mediated cleavage reaction .Physical And Chemical Properties Analysis

Maleimido-mono-amide-DOTA-tris (t-Bu ester) is a white or grayish-white powder . It has a molecular weight of 840.8 .Scientific Research Applications

Bifunctional Chelator

Maleimido-mono-amide-DOTA-tris (t-Bu ester) is a bifunctional chelator . It is a macrocyclic DOTA derivative used for tumor pre-targeting . This compound can be used for the conjugation of peptides and radionuclides .

Radiolabeling of Bioactive Molecules

This compound holds significant potential for 68Ga labeling of bioactive molecules . It can react specifically with free sulfhydryl groups under mild conditions . Compared with amino and carboxylic acid groups, free sulfhydryl groups are relatively less common in most biomolecules and can serve as site-specific radiolabeling targets .

Development of PET Probes

The compound is used in the development of positron emission tomography (PET) probes . It facilitates the development and translation applications of varieties of 68Ga-labeled PET probes .

Biologically Targeted Binding

Maleimido mono amide DOTA is specifically designed as a bifunctional ligand for biologically targeted binding of monoclonal antibodies and peptide fragments . This dual functional feature enables it to accurately locate and bind to target molecules in complex biological environments, thereby achieving precise biological regulation .

Formation of Stable Complexes with Metal Ions

As a multifunctional chelator, it can bind with metal ions to form stable complexes, thereby preventing the free diffusion of metal ions in the body .

Environmental Science Applications

In environmental science, it can be used as an adsorbent to remove heavy metal ions from water bodies, protecting the ecological balance .

Mechanism of Action

Target of Action

As a bifunctional chelator (bfc), it is known to bind to various metal ions, forming stable complexes .

Mode of Action

Maleimido-mono-amide-DOTA-tris (t-Bu ester) is a macrocyclic DOTA derivative used for tumor pre-targeting . It has a maleimido group that provides good reactivity, allowing it to chemically react with various molecules to construct complex molecular structures . This compound can be used for the conjugation of peptides and radionuclides .

Pharmacokinetics

As a bifunctional chelator, it is expected to have good biocompatibility and stability in the body .

Result of Action

As a bifunctional chelator, it is known to form stable complexes with metal ions, which can be used for tumor pre-targeting .

Action Environment

As a bifunctional chelator, it is expected to maintain a stable state within the biological environment .

Future Directions

properties

IUPAC Name |

tert-butyl 2-[4-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]-7,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H58N6O9/c1-32(2,3)47-29(44)23-37-16-14-36(22-26(41)35-12-13-40-27(42)10-11-28(40)43)15-17-38(24-30(45)48-33(4,5)6)19-21-39(20-18-37)25-31(46)49-34(7,8)9/h10-11H,12-25H2,1-9H3,(H,35,41) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBZYCMDPJWQKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H58N6O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tri-tert-butyl 2,2',2''-(10-(2-((2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B6357508.png)